Neurosporaxanthin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

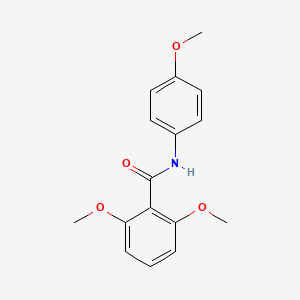

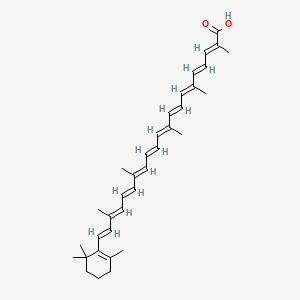

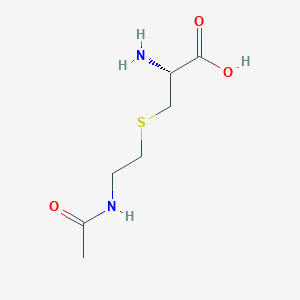

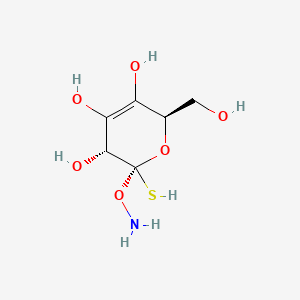

Neurosporaxanthin is a monocarboxylic acid that results from the oxidation of the aldehyde group of 4'-apo-beta-carotenal to the corresponding carboxylic acid. It is an apo carotenoid C35 terpenoid and a monocarboxylic acid. It is a conjugate acid of a neurosporaxanthin(1-).

Applications De Recherche Scientifique

Neuroprotective Properties

Neurosporaxanthin, like its close relative astaxanthin, has been identified as a compound with significant neuroprotective properties. Several studies highlight its potential in preserving cognitive function, protecting neural cells against degeneration, and offering therapeutic benefits in neurodegenerative diseases. It exhibits anti-inflammatory, anti-apoptotic, and antioxidant effects and may promote neural plasticity (Grimmig et al., 2017). Similarly, astaxanthin has shown promising biological activities, including therapeutic potentials in treating peripheral and central nervous system diseases and neuropathic pain (Fakhri et al., 2018).

Antioxidant and Anti-inflammatory Properties

The robust antioxidant capacity of neurosporaxanthin and related compounds like astaxanthin is well-documented. These compounds exert significant effects on metabolism, proving beneficial in preventing diabetes, cardiovascular diseases, and neurodegenerative disorders. They also play a role in immunization and are used in various forms, such as tablets, capsules, and creams (Ambati et al., 2014). The neuroprotective potential of carotenoids, including neurosporaxanthin, is reinforced by their ability to inhibit neuroinflammation, modulate autophagy, attenuate oxidative damage, and activate defensive antioxidant enzymes (Manochkumar et al., 2021).

Therapeutic and Health-Promoting Effects

Astaxanthin, closely related to neurosporaxanthin, has been explored for its various health benefits. It has been associated with neuroprotective, cardioprotective, and antitumor properties, suggesting its therapeutic potential for the prevention or co-treatment of dementia, Alzheimer's, Parkinson's, cardiovascular diseases, and cancer. Additionally, benefits on skin and eye health promotion have also been reported, highlighting its potential for the prevention of skin photo-aging and the treatment of eye diseases (Donoso et al., 2021).

Aquaculture and Nutritional Supplement Applications

Astaxanthin is utilized as a feed supplement in aquaculture, enhancing pigmentation, survival, growth performance, reproductive capacity, stress tolerance, disease resistance, and immune-related gene expression in aquatic animals. This underscores the versatility and wide range of benefits that compounds like neurosporaxanthin and astaxanthin offer, not just in human health but also in animal health and industry applications (Lim et al., 2018).

Propriétés

Numéro CAS |

2468-88-4 |

|---|---|

Nom du produit |

Neurosporaxanthin |

Formule moléculaire |

C35H46O2 |

Poids moléculaire |

498.7 g/mol |

Nom IUPAC |

(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenoic acid |

InChI |

InChI=1S/C35H46O2/c1-27(17-11-19-29(3)21-13-22-32(6)34(36)37)15-9-10-16-28(2)18-12-20-30(4)24-25-33-31(5)23-14-26-35(33,7)8/h9-13,15-22,24-25H,14,23,26H2,1-8H3,(H,36,37)/b10-9+,17-11+,18-12+,21-13+,25-24+,27-15+,28-16+,29-19+,30-20+,32-22+ |

Clé InChI |

UGJYMKZYSUMAKJ-ZGMBEONKSA-N |

SMILES isomérique |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C |

SMILES canonique |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C |

Synonymes |

neurosporaxanthin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1200142.png)

![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)